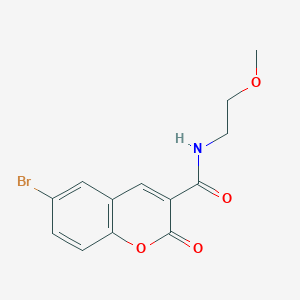![molecular formula C16H18ClNO2S B4615846 N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4615846.png)
N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of phenylmethanesulfonamide derivatives, including compounds structurally related to N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide, often involves reactions that introduce highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. For example, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene can produce such electrophilic compounds, demonstrating the high reactivity of the product through alkylation reactions with various organic substrates (Aizina, Levkovskaya, & Rozentsveig, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide, such as N-(2,4-Dichlorophenyl)methanesulfonamide, reveals interesting conformational details. The N—H bond tends to align syn to the ortho-chloro substituent, indicating a preference for certain geometric configurations in these molecules. This preference impacts the molecule's biological activity and interaction potential (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
The chemical reactivity of phenylmethanesulfonamide derivatives is highlighted by their use as intermediates in various chemical transformations. For instance, the development of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcases the ability of these compounds to undergo specific chemical reactions, offering insights into their reactivity and potential applications in synthetic chemistry (Kondo et al., 2000).
Scientific Research Applications
Synthetic Approaches and Chemical Reactivity
New Synthetic Pathways : A study by Yu. A. Aizina et al. (2012) explored a new synthetic approach to phenylmethanesulfonamide derivatives, showcasing the high reactivity of products obtained from the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene. This reactivity was demonstrated through alkylation reactions involving various organic compounds (Aizina, Levkovskaya, & Rozentsveig, 2012).
Chemoselective N-Acylation Reagents : Research by K. Kondo et al. (2000) developed a variety of chemoselective N-acylation reagents based on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides. This work systematically studied the structure-reactivity relationship of these compounds, highlighting their utility in chemoselective acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Cycloaddition Reactions : Cycloaddition reactions involving N-sulfinylsulfonamides were studied by Toru Minami et al. (1975), demonstrating the formation of unstable cycloadducts that were hydrolyzed to N,N′-disubstituted amidine derivatives in good yields. This research highlights the versatility of sulfonamide derivatives in synthetic organic chemistry (Minami, Takimoto, & Agawa, 1975).
Potential Biological Activities
Histamine H3 Receptor Antagonists : The development of 4-chlorophenylmethanesulfonamide derivatives as potent and selective histamine H3 receptor antagonists was investigated by M. Tozer et al. (1999). Their research found that imidazol-4-ylbutyl analogues exhibited high receptor affinity, suggesting potential applications in therapeutic treatments (Tozer, Buck, Cooke, Kalindjian, McDonald, Pether, & Steel, 1999).
Antiviral Activity : Zhuo Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity. This study demonstrates the potential of such derivatives in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
properties
IUPAC Name |
N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-2-16(14-8-10-15(17)11-9-14)18-21(19,20)12-13-6-4-3-5-7-13/h3-11,16,18H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMNTGAKEZMOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4615767.png)
![13-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B4615768.png)
![[1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4615774.png)
![2-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4615783.png)
![ethyl N-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4615787.png)
![4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-2-phenylpiperazine](/img/structure/B4615788.png)
![4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4615810.png)
![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)
![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)
![N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4615827.png)


![2-{[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4615845.png)